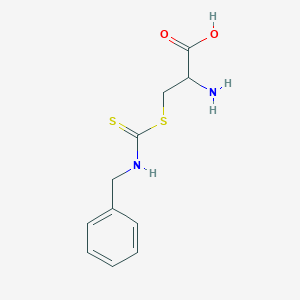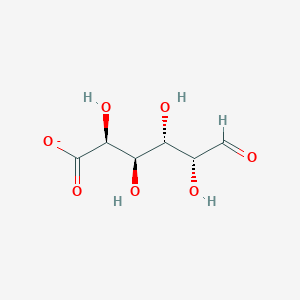![molecular formula C17H14N4O2 B1223876 2-(2-furanyl)-5-methyl-6-(phenylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1223876.png)
2-(2-furanyl)-5-methyl-6-(phenylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-furanyl)-5-methyl-6-(phenylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a member of triazolopyrimidines.
Wissenschaftliche Forschungsanwendungen
Adenosine A2A Receptor Antagonism
A study by Matasi et al. (2005) explored the in vitro and in vivo adenosine A2A receptor antagonism of compounds based on 2-(2-furanyl)-7-phenyl[1,2,4]triazolo[1,5-c]pyrimidin-5-amine and its analogs. They discovered several compounds with significant oral activity in a rat catalepsy model, highlighting the potential of these compounds in modulating adenosine A2A receptors, which could have implications in various neurological disorders (Matasi et al., 2005).
Antibacterial Activity
Research by Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring and evaluated its antibacterial activity against Gram-positive and Gram-negative microbial strains. This study underlines the potential of such compounds in the development of new antibacterial agents (Lahmidi et al., 2019).
PET Tracer for Cerebral Adenosine A2A Receptors
Zhou et al. (2014) developed a tracer, 2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine, for mapping cerebral adenosine A2A receptors (A2ARs) using PET imaging. This demonstrates the potential of such compounds in neuroimaging and the study of neurological diseases (Zhou et al., 2014).
Antituberculous Agents
In a study by Titova et al. (2019), structural analogs of a promising antituberculous agent, including the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, were synthesized and evaluated for their tuberculostatic activity. This research contributes to the development of new treatments for tuberculosis (Titova et al., 2019).
Antimicrobial and Antifungal Activities
Komykhov et al. (2017) synthesized (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols and investigated their antimicrobial and antifungal activities in vitro. This highlights the compound's potential use in treating infections caused by various pathogens (Komykhov et al., 2017).
Potential Antiviral Activity
Massari et al. (2017) developed a process for synthesizing 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, identifying a compound with potential to inhibit influenza virus RNA polymerase, suggesting antiviral applications for these compounds (Massari et al., 2017).
Synthesis in Supercritical Carbon Dioxide
Baklykov et al. (2019) reported the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, a key intermediate in antiviral drug synthesis, using supercritical carbon dioxide. This method offers an environmentally friendly approach to the synthesis of such compounds (Baklykov et al., 2019).
Eigenschaften
Produktname |
2-(2-furanyl)-5-methyl-6-(phenylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
|---|---|
Molekularformel |
C17H14N4O2 |
Molekulargewicht |
306.32 g/mol |
IUPAC-Name |
6-benzyl-2-(furan-2-yl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C17H14N4O2/c1-11-13(10-12-6-3-2-4-7-12)16(22)21-17(18-11)19-15(20-21)14-8-5-9-23-14/h2-9H,10H2,1H3,(H,18,19,20) |
InChI-Schlüssel |
HLBWUJDFCJIZEO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)C3=CC=CO3)CC4=CC=CC=C4 |
Kanonische SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)C3=CC=CO3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-(2,5-Dimethyl-1-phenyl-3-pyrrolyl)-1,3,4-oxadiazol-2-yl]-1-benzopyran-2-one](/img/structure/B1223795.png)
![3-(1H-indol-3-yl)propanoic acid [2-[tert-butyl-(phenylmethyl)amino]-2-oxoethyl] ester](/img/structure/B1223796.png)



![4-chloro-N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide](/img/structure/B1223805.png)
![4-[({[3-(4-Methoxyphenyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B1223806.png)
![2-[(S)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinate](/img/structure/B1223809.png)

![4-[[[1-Oxo-2-[(2-oxo-3-phenyl-1-benzopyran-7-yl)oxy]ethyl]amino]methyl]-1-cyclohexanecarboxylic acid](/img/structure/B1223811.png)
![N-[N'-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-(4-methoxy-phenyl)-acrylamide](/img/structure/B1223812.png)
![N-(1H-benzimidazol-2-yl)-3-[phenyl(prop-2-enyl)sulfamoyl]benzamide](/img/structure/B1223814.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B1223817.png)
![N-[[1-(2-methylpropyl)-2-oxo-3-indolylidene]amino]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B1223818.png)